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molecular formula C9H8N2O3 B171884 5-Methoxy-4-nitro-1H-indole CAS No. 135531-92-9

5-Methoxy-4-nitro-1H-indole

Cat. No. B171884
M. Wt: 192.17 g/mol
InChI Key: NPFMBMRULROMHX-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

A solution of 5-methoxy-4-nitroindole (110 mg, 0.57 mmol) in dichloromethane (12 ml) was cooled to −30° C. under an atmosphere of nitrogen. Boron tribromide (0.74 ml of a 1M solution in dichloromethane, 0.74 mmol) was added dropwise then the mixture warmed to ambient temperature and stirred for 1 hour. The mixture was cooled to 5° C., diluted with dichloromethane (5 ml), and water (10 ml). After stirring for 5 minutes the insoluble material was filtered off and the dichloromethane layer separated, dried (MgSO4), and evaporated to give a dark oil which was and purified by silica column chromatography eluting with dichloromethane to give 5-hydroxy-4-nitroindole (68 mg, 67%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.B(Br)(Br)Br>ClCCl.O>[OH:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
COC=1C(=C2C=CNC2=CC1)[N+](=O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes the insoluble material
Duration
5 min
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
CUSTOM
Type
CUSTOM
Details
purified by silica column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=C2C=CNC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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